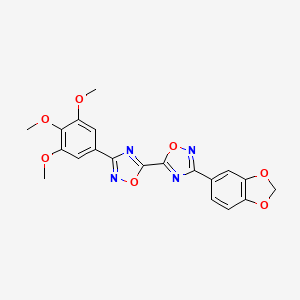![molecular formula C17H7Cl2F7N2O3 B2873357 N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide CAS No. 2138835-18-2](/img/structure/B2873357.png)
N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide” is a complex organic molecule with the molecular formula C17H7Cl2F7N2O3 . It has an average mass of 491.144 Da and a monoisotopic mass of 489.972198 Da .
Molecular Structure Analysis
The structure of this compound includes several functional groups, such as carbamoyl, difluorobenzamide, and pentafluoroprop-1-enoxy groups . It also contains dichloro and difluoro substituents, which can significantly affect the compound’s reactivity and properties .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, and its molar refractivity is 95.3±0.3 cm3 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors . The compound’s polar surface area is 67 Å2, and its molar volume is 300.6±3.0 cm3 .Applications De Recherche Scientifique
Environmental Impact and Toxicology
One significant area of research is the study of toxic equivalency factors (TEFs) for environmental pollutants like polychlorinated biphenyls (PCBs), dioxins, and furans. A study by Van den Berg et al. (1998) discussed consensus TEFs for these compounds, which are crucial for assessing the environmental and health impacts of halogenated aromatic hydrocarbons with dioxin-like properties. This research is vital for understanding the environmental behavior and toxicity of complex chemical mixtures containing compounds similar to N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide and their implications for human and wildlife risk assessment (Van den Berg et al., 1998).
Chemistry and Molecular Interactions
Research in chemistry has explored the synthesis, reactivity, and properties of fluorinated compounds. Kütt et al. (2008) presented a general route to functionalized pentakis(trifluoromethyl)phenyl derivatives, which are promising building blocks for designing novel stable carbenes, radical species, superacids, and other theoretically useful species. This study demonstrates the potential applications of highly fluorinated compounds in designing new materials and chemical reagents, which could relate to the structural manipulation and applications of compounds like N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide (Kütt et al., 2008).
Materials Science
In materials science, the study of polymeric materials incorporating halogenated compounds has shown promising results. Butt et al. (2005) synthesized new polyimides using diamines and dianhydrides, demonstrating the potential of halogenated compounds in creating materials with desirable thermal and mechanical properties. This research highlights the role of chemical modifications, such as those in N-[[2,5-Dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide, in developing advanced materials (Butt et al., 2005).
Propriétés
IUPAC Name |
N-[[2,5-dichloro-4-[(E)-1,2,3,3,3-pentafluoroprop-1-enoxy]phenyl]carbamoyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2F7N2O3/c18-6-5-11(31-14(23)13(22)17(24,25)26)7(19)4-10(6)27-16(30)28-15(29)12-8(20)2-1-3-9(12)21/h1-5H,(H2,27,28,29,30)/b14-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNCIMBUBWNHNC-YPKPFQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)OC(=C(C(F)(F)F)F)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)O/C(=C(/C(F)(F)F)\F)/F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2F7N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-O-Tert-butyl 8-O-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B2873277.png)
![N-(4-chlorobenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2873279.png)
![Ethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2873280.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2873282.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)




